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molecular formula C22H14Cl2S B8490567 5-(3,4-Dichlorophenyl)-2,3-diphenylthiophene CAS No. 65691-13-6

5-(3,4-Dichlorophenyl)-2,3-diphenylthiophene

Cat. No. B8490567
M. Wt: 381.3 g/mol
InChI Key: IBJJMWJHTPWFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04174405

Procedure details

In a 1-liter stainless steel autoclave equipped with electrically-driven stirrer were placed 38.3 g. (0.100 mole) of 1,2-diphenyl-4-(3,4-dichlorophenyl)butane-1,4-dione, 100 ml of xylene, 20 g of phosphorus pentasulfide and 140 g of hydrogen sulfide. The reactor was heated for three hours at 160°-164° C. The crude product remaining after cooling and venting the reactor was stirred with ethanol. Filtration gave 30.5 g (80%) of solid m.p. 101°-103° C. Recrystallization from 30 ml of dioxane and 60 ml of ethanol gave 22.5 g (59%) of pure product, m.p. 106.2°-107.8° C.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-diphenyl-4-(3,4-dichlorophenyl)butane-1,4-dione
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
140 g
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH:8]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C(C)=CC=CC=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:36].S>C(O)C>[C:1]1([C:7]2[S:36][C:10]([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=3)=[CH:9][C:8]=2[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,2-diphenyl-4-(3,4-dichlorophenyl)butane-1,4-dione
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(CC(=O)C1=CC(=C(C=C1)Cl)Cl)C1=CC=CC=C1)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Five
Name
Quantity
140 g
Type
reactant
Smiles
S
Step Six
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactor was heated for three hours at 160°-164° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC(=CC1C1=CC=CC=C1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 177.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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